2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of brominated phenyl groups and methoxybenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Bromination: The initial step involves the bromination of a phenyl precursor to introduce bromine atoms at the 2 and 4 positions.
Formation of the Acetamido Group:
Imination: The imino group is introduced by reacting the acetamido intermediate with an appropriate aldehyde or ketone.
Esterification: Finally, the esterification of the resulting compound with 3,4,5-trimethoxybenzoic acid yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its brominated phenyl groups and methoxybenzoate moieties could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Antimicrobial Activity: The brominated phenyl groups can disrupt microbial cell membranes, leading to cell death.
Anticancer Activity: The compound may interfere with cellular signaling pathways, inhibiting cancer cell proliferation and inducing apoptosis.
Material Properties: In materials science, the compound’s electronic properties can be attributed to the conjugated system of the phenyl and methoxybenzoate groups, which can participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chlorophenol: Similar in structure but with a chlorine atom instead of the acetamido group.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Another brominated compound with different functional groups and applications.
2,6-Dibromo-4-methylphenol: Similar brominated phenyl structure but lacks the complex ester and imino groups.
Uniqueness
2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of brominated phenyl groups, acetamido-imino linkage, and methoxybenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler brominated phenyl compounds.
Properties
Molecular Formula |
C26H24Br2N2O7 |
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Molecular Weight |
636.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H24Br2N2O7/c1-15-5-7-19(8-6-15)36-14-23(31)30-29-13-17-9-18(27)12-20(28)24(17)37-26(32)16-10-21(33-2)25(35-4)22(11-16)34-3/h5-13H,14H2,1-4H3,(H,30,31)/b29-13+ |
InChI Key |
LGNHAGBJSSGZGE-VFLNYLIXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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